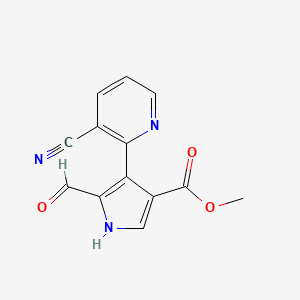
methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate
Cat. No. B3264856
M. Wt: 255.23 g/mol
InChI Key: COLIGRVZUUGHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06653471B2
Procedure details


A solution of 30 mL (360 mmol) of DMF in 200 mL of methylene chloride is cooled to 5° C. under a nitrogen atmosphere. To this is added 16 mL (180 mmol) of phosphorus oxychloride, maintaining the temperature<10° C. After addition is complete the reaction is stirred for a ½ hour. To this is added dropwise a solution of 4.0 g (18 mmol) of 4-cyano-pyridin-2-yl-1H-pyrrole-3-carboxylic acid methyl ester dissolved in 100 mL of methylene chloride. The reaction mixture is then heated to 40° C. for 48 hours. The reaction mixture is cooled to room temperature and slowly poured in 300 mL of saturated sodium bicarbonate. The organic layer is then extracted from the aqueous layer, dried (Na2SO4) and evaporated. The residue is chromatographed on 150 grams of silica gel using 1/1 ethyl acetate/hexanes as the eluant. Appropriate fractions are combined to yield 0.75 g of 4-(3-cyano-pyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylic acid methyl ester. 1H NMR (CDCl3) δ10.1 (s, 1H), 9.4 (s, 1H), 8.8 (m, 1H), 8.1 (m, 1H), 7.75 (m, 1H), 7.5 (m, 1H), 3.75 (s, 3H) Mass spectrum: m/e=256.2 (p+1). TLC (10/1 ethyl acetate/chloroform) Rf=0.7. Continued elution of the column afforded 2.5 grams of the starting pyrrole methyl ester.



Name
4-cyano-pyridin-2-yl-1H-pyrrole-3-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C[N:2]([CH:4]=O)[CH3:3].P(Cl)(Cl)(Cl)=O.[CH3:11][O:12][C:13]([C:15]1[CH:19]=[CH:18][N:17](C2C=C(C#N)C=CN=2)[CH:16]=1)=[O:14].[C:28](=[O:31])(O)[O-].[Na+]>C(Cl)Cl>[CH3:11][O:12][C:13]([C:15]1[C:19]([C:3]2[C:15]([C:16]#[N:17])=[CH:19][CH:18]=[CH:4][N:2]=2)=[C:18]([CH:28]=[O:31])[NH:17][CH:16]=1)=[O:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
4-cyano-pyridin-2-yl-1H-pyrrole-3-carboxylic acid methyl ester
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C=C1)C1=NC=CC(=C1)C#N
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for a ½ hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated to 40° C. for 48 hours
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer is then extracted from the aqueous layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on 150 grams of silica gel using 1/1 ethyl acetate/hexanes as the eluant
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CNC(=C1C1=NC=CC=C1C#N)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
